molecular formula C7H4N2O3S B1300290 5-Nitrobenzo[d]oxazole-2(3H)-thione CAS No. 22876-21-7

5-Nitrobenzo[d]oxazole-2(3H)-thione

Cat. No.: B1300290
CAS No.: 22876-21-7
M. Wt: 196.19 g/mol
InChI Key: FQOGSTGLRLMQOV-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]oxazole-2(3H)-thione is an organic compound with the molecular formula C7H4N2O3S It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 5-position and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]oxazole-2(3H)-thione typically involves the nitration of benzo[d]oxazole-2(3H)-thione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, can enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]oxazole-2(3H)-thione undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, typically in an organic solvent like dichloromethane.

Major Products Formed

    Reduction: 5-Aminobenzo[d]oxazole-2(3H)-thione.

    Substitution: Various substituted benzo[d]oxazole-2(3H)-thione derivatives.

    Oxidation: 5-Nitrobenzo[d]oxazole-2(3H)-sulfoxide or 5-Nitrobenzo[d]oxazole-2(3H)-sulfone.

Scientific Research Applications

5-Nitrobenzo[d]oxazole-2(3H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]oxazole-2(3H)-thione depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes or receptors. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thione group may also play a role in binding to metal ions or proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzo[d]oxazole-2(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    5-Nitrobenzo[d]oxazole-2(3H)-sulfoxide: Oxidized form of 5-Nitrobenzo[d]oxazole-2(3H)-thione.

    5-Nitrobenzo[d]oxazole-2(3H)-sulfone: Further oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both a nitro group and a thione group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogues. The thione group, in particular, allows for interactions with metal ions and proteins that are not possible with the carbonyl group in 5-Nitrobenzo[d]oxazole-2(3H)-one. Additionally, the nitro group provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

5-nitro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOGSTGLRLMQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354896
Record name 5-Nitrobenzo[d]oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-21-7
Record name 5-Nitrobenzo[d]oxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 2-amino-4-nitrophenol (15.8 g, 102 mmol) and potassium ethyl xanthate (18.3 g, 114 mmol) in pyridine (200 mL). Heat the reaction at reflux for 1 h. Allow the reaction to cool to room temperature and pour into concentrated HCl (100 mL) and ice. Filter and wash the solids with 1N HCl to remove excess pyridine. Dry the solids under house vacuum at 50° C. for 2 days to obtain the title compound (15.85 g, 79%). 1H NMR (400 MHz, DMSO-d6): δ 8.18 (dd, 1H, J=8.8, 2.2 Hz), 7.93 (d, 1H, J=2.2 Hz), 7.73 (d, 1H, J=8.8 Hz).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
79%

Synthesis routes and methods II

Procedure details

Combine 2-amino-4-nitrophenol (15.8 g, 102 mmol) and potassium xanthate (18.2 g, 114 mmol) in pyridine (200 mL). Reflux for 1 hour and then cool to room temperature. Pour the reaction into concentrated HCl (100 mL) and ice. Filter and wash the product with 1 N HCl to remove excess pyridine. Dry in a vacuum oven at 50° C. for 48 h to afford the title compound (15.9 g, 79%). 1H NMR (400 MHz, DMSO-d6): δ 8.18 (dd, 1H, J=8.8, 2.2 Hz), 7.93 (d, 1H, J=2.2 Hz), 7.73 (d, 1H, J=8.8 Hz).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
79%

Synthesis routes and methods III

Procedure details

In accordance with well known procedures, (see Batista-Parra, A et at Heterocycles, 2003, 60, 1367), a suspension of 2-amino-4-nitrophenol (1.54 g, 10 mmol) and potassium O-ethyl carbonodithioate (1.68 g, 10.5 mmol) in dry pyridine (10 mL) was stirred at 120° C. for 6 h, and then at room temperature for 16 h. The solution was poured into water and aqueous hydrochloric acid was added. The resulting precipitate was collected by filtration, washed with dilute aqueous hydrochloric acid, followed by water and then dried in the vacuum oven to afford 3.3 g (84%) of the title compound.
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

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